molecular formula C18H15ClN2OS B2647877 2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034435-50-0

2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2647877
CAS No.: 2034435-50-0
M. Wt: 342.84
InChI Key: CZEOTUHSNJFMOV-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features a chlorophenyl group, a thiophenyl group, and a pyridinyl group

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chlorophenyl acetamide precursor, followed by the introduction of the thiophenyl and pyridinyl groups through a series of coupling reactions. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can be compared with other similar compounds, such as:

    2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethanamide: This compound has a similar structure but with an ethanamide group instead of an acetamide group.

    2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propionamide: This compound has a propionamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c19-15-5-2-1-4-14(15)11-18(22)21-12-13-7-8-20-16(10-13)17-6-3-9-23-17/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEOTUHSNJFMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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